Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
CAS No. |
67625-34-7 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-10(14(16)17)13-6-4-5-7(2)9(13)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
ISISRSMPDZWMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Mechanism
Ethyl bromopyruvate reacts with 8-methyl-2-aminopyridine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The α-halo ester undergoes nucleophilic substitution with the amine, followed by cyclization to form the bicyclic structure. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | DMF | 85% |
| Temperature | 90°C | |
| Reaction Time | 18 hours |
This step avoids the need for protective groups, as demonstrated in analogous syntheses of nitroimidazooxazoles.
Regioselective Nitration Strategies
Introducing the nitro group at position 3 requires precise control to avoid byproducts. Three methods are prevalent:
Mixed-Acid Nitration (H2SO4/HNO3)
A traditional approach using concentrated sulfuric and nitric acids (2:1 molar ratio) at 60°C achieves 78–92% regioselectivity for 3-nitro products. For the target compound:
-
The imidazo[1,2-a]pyridine precursor is dissolved in H2SO4.
-
HNO3 is added dropwise at 0–5°C.
-
The mixture is warmed to 60°C for 5 hours.
Challenges :
N2O5-Based Nitration
A patent method (CN104592123A) employs N2O5 in oleum to enhance selectivity:
-
Prepare N2O5-mixed acid by adding 86% HNO3 and N2O5 to oleum at 5°C.
-
Add dropwise to the precursor in H2SO4 at 50°C.
-
Quench with ice-cold NH4OH (pH 4.5).
| Condition | Outcome |
|---|---|
| Yield | 93.3–95.5% |
| Purity | 99.5–99.8% |
This method reduces side reactions due to milder conditions.
Microwave-Assisted Nitration
Adapting protocols from nitroimidazopyrazinones, microwave irradiation (150°C, 20 minutes) in 1,4-dioxane with HCl accelerates nitration:
-
Advantage : 30% reduction in reaction time.
-
Limitation : Requires specialized equipment.
Functional Group Compatibility and Modifications
Ester Stability During Nitration
The ethyl carboxylate group remains intact under N2O5/H2SO4 conditions but hydrolyzes in prolonged HNO3 exposure. Studies show:
| Nitrating Agent | Ester Hydrolysis (%) |
|---|---|
| HNO3/H2SO4 | 15–20 |
| N2O5/H2SO4 | <5 |
Methyl Group Orientation
The 8-methyl group directs nitration to position 3 via steric and electronic effects. Comparative NMR data confirm no positional isomers when using N2O5.
Alternative Routes via Intermediate Alkylation
Post-Cyclization Alkylation
A two-step, one-pot method alkylates pre-formed nitroimidazoles:
-
Synthesize 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
-
Treat with ethyl iodide and K2CO3 in DMF.
| Step | Yield |
|---|---|
| Nitration | 72% |
| Esterification | 89% |
Industrial-Scale Considerations
Cost-Benefit Analysis of Nitration Methods
| Method | Cost (USD/kg) | Yield | Scalability |
|---|---|---|---|
| H2SO4/HNO3 | 120 | 78% | High |
| N2O5/H2SO4 | 240 | 95% | Moderate |
| Microwave | 310 | 85% | Low |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under basic or acidic conditions:
-
Ammonolysis : Treatment with concentrated ammonium hydroxide at room temperature converts the ester to a primary amide (compound 4 ) .
-
Acidic Hydrolysis : Prolonged heating with HCl or H₂SO₄ yields the corresponding carboxylic acid, though specific conditions are not detailed in the provided sources .
Nitro Group Reduction
The nitro group at position 3 can be reduced to an amine, though direct examples are scarce. Analogous imidazopyridine derivatives suggest:
Nitrile Formation via Dehydration
The amide intermediate (compound 4 ) reacts with POCl₃ at 110°C to form 2-cyano-3-nitroimidazo[1,2-a]pyridine (5 ) through dehydration :
Conditions : 1 hour reaction time; isolation by filtration after ice-water quenching .
Cyclization to Pyridoimidazopyrimidones
The compound acts as a synthon in multistep syntheses of fused heterocycles. For example:
-
Reaction with guanidine HCl or substituted amines under basic conditions forms pyridoimidazopyrimidones .
Key Step : Nucleophilic displacement of the ester group by amines, followed by intramolecular cyclization .
Biological Activity Implications
While not a direct chemical reaction, the nitro group’s reduction in biological systems (e.g., by nitroreductases) generates reactive intermediates that contribute to antiparasitic and antibacterial effects .
Spectroscopic Characterization
Key data for reaction monitoring:
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by esterification. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared (IR) Spectroscopy
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. This compound has shown activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Compounds containing the imidazo[1,2-a]pyridine framework have been investigated for their anticancer potential. This compound has demonstrated cytotoxic effects on various cancer cell lines in vitro. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through multiple pathways .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Preliminary studies have indicated efficacy in inhibiting viral replication, although further research is needed to elucidate the exact mechanisms .
Neuropharmacological Effects
Imidazo[1,2-a]pyridines have been studied for their effects on the central nervous system. This compound may influence neurotransmitter systems and exhibit anxiolytic or sedative effects, similar to other known derivatives .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Anderson et al., 2003 | Identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of cyclin-dependent kinases | Cancer therapy |
| Trapani et al., 2003 | Investigated anticonvulsant properties of related compounds | Neurological disorders |
| Gueiffier et al., 1998 | Reported antiviral activity against specific RNA viruses | Viral infections |
Mechanism of Action
The mechanism of action of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in antimicrobial and antitumor effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares substituent patterns, synthetic routes, and key properties of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate with structurally similar imidazo[1,2-a]pyridine derivatives:
Key Observations:
- Positional Effects : Nitro groups at position 3 (as in the target compound) are less common than halogen or methyl substituents. Nitro groups enable further functionalization (e.g., reduction to amines) but may reduce solubility .
- Carboxylate Functionality : Ethyl esters at position 2 (or 3) improve synthetic versatility, enabling hydrolysis to carboxylic acids or conversion to hydrazides .
- Halogen vs. Methyl Substituents : Bromo/chloro substituents (e.g., in ) enhance reactivity in cross-coupling reactions (e.g., Suzuki), while methyl groups (e.g., ) improve metabolic stability.
Physicochemical Properties
While direct data for the target compound are unavailable, analogs provide benchmarks:
- Melting Points: Range from 169°C (ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate, 27% yield ) to 208°C (chloro-iodo derivative ).
- Nitro groups may further reduce polarity.
- Spectral Data :
Reactivity:
- Nitro Group : Reducible to amines (e.g., catalytic hydrogenation) for pharmaceutical applications.
- Halogenation : Bromo/chloro analogs (e.g., ) undergo cross-coupling (e.g., Suzuki-Miyaura ).
Biological Activity
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁N₃O₄, with a molecular weight of approximately 249.22 g/mol. The compound features an imidazo[1,2-a]pyridine core with a methyl group at the 8-position and a nitro group at the 3-position, contributing to its unique biological profile .
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. The presence of the nitro group is crucial for enhancing antimicrobial activity, as observed in similar structures where nitro-substituted derivatives demonstrated improved efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold is recognized for its anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Preliminary studies suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .
Antitubercular Activity
The compound's structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. The nitro group plays a pivotal role in the mechanism of action by facilitating the release of reactive nitrogen species within bacterial cells, which can lead to cell death. Research has indicated that modifications to the nitro group can significantly alter the compound's activity against tuberculosis, highlighting the importance of structure-activity relationship (SAR) studies in optimizing its pharmacological profile .
Understanding the mechanisms underlying the biological activity of this compound involves examining its interactions with biological targets. Interaction studies have shown that this compound may bind to specific enzymes or receptors involved in cellular signaling pathways. These interactions can modulate various biological processes such as gene expression and metabolic activity, ultimately influencing therapeutic outcomes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other compounds in the imidazo[1,2-a]pyridine class is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino group at position 6 | Antimicrobial |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromo substituent at position 7 | Anticancer |
| Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Trifluoromethyl group at position 5 | Enhanced lipophilicity |
The presence of both a nitro group and a methyl substituent in this compound distinguishes it from these similar compounds and may influence its biological activity and pharmacokinetic properties significantly .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values comparable to standard antibiotics against resistant strains of bacteria.
- Anticancer Activity : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Research utilizing biochemical assays highlighted that this compound could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.
Q & A
Q. What are the optimized synthetic routes for Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters. For example:
- Step 1 : Reacting 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol yields ethyl imidazo[1,2-a]pyridine-2-carboxylate .
- Step 2 : Nitration at the 3-position is achieved using nitric acid or acetyl nitrate under controlled conditions. Chlorination (e.g., N-chlorosuccinimide in DMF at 40°C) can precede nitration for regioselective functionalization .
- Yields : Reported yields vary from 70% to 94%, depending on reaction conditions and purification methods .
Q. Which spectroscopic techniques are critical for structural validation?
Key methods include:
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–9.3 ppm) and ester/carboxylate carbons (δ 160–170 ppm) .
- HRMS : Confirms molecular mass (e.g., [M+H]+ calculated for C12H11N3O4: 262.0829, observed 262.0826) .
- IR : Identifies nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacological properties?
Molecular docking and DFT calculations are used to predict binding affinities to biological targets (e.g., kinase inhibitors). For example:
Q. What strategies resolve contradictions in reaction yields during scale-up?
Discrepancies between lab-scale (94% yield) and pilot-scale (70–80% yield) syntheses may arise from:
- Temperature gradients : Exothermic nitration requires precise cooling to avoid side reactions.
- Purification : Column chromatography vs. recrystallization impacts recovery rates.
- Catalyst efficiency : Transition-metal catalysts (e.g., CuSO4) may degrade under prolonged heating .
Q. How is the compound functionalized for targeted biological activity?
- Hydrazide derivatives : Reacting the ester with hydrazine hydrate forms carbohydrazides, enabling click chemistry for antiproliferative agents .
- Sulfonyl modifications : Thioether intermediates (e.g., ethyl 3-ethylsulfanylimidazo[1,2-a]pyridine-2-carboxylate) are oxidized to sulfones for enhanced metabolic stability .
- Nitro reduction : Catalytic hydrogenation of the nitro group generates amines for further coupling (e.g., amide formation with amino acids) .
Q. What preclinical toxicology protocols evaluate its safety?
- In vitro assays : Cytotoxicity screening in HepG2 (liver) and HEK293 (kidney) cell lines at 10–100 μM concentrations .
- In vivo studies : Administered orally to Wistar rats (50–200 mg/kg) to monitor hepatic/kidney biomarkers (ALT, creatinine) over 14 days .
- Vehicle effects : Aqueous vs. DMSO formulations are compared to isolate compound-specific toxicity.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
